molecular formula C20H27NOSi B13385214 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

Numéro de catalogue: B13385214
Poids moléculaire: 325.5 g/mol
Clé InChI: RSUHWMSTWSSNOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Properties 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine (C₂₀H₂₇NOSi) is a chiral pyrrolidine derivative featuring a diphenyl group and a trimethylsilyloxy methyl substituent. Its enantiomers, (R)- and (S)-forms, are widely employed as organocatalysts in asymmetric synthesis. Key properties include:

  • Molecular weight: 325.52 g/mol
  • Density: 1.0459 g/mL at 25°C
  • Refractive index: $ n_{20}/D = 1.5509 $
  • Safety: Classified as hazardous (Xi, Xn, F) due to flammability and irritancy .

Applications
The compound is pivotal in stereoselective reactions, such as diastereoselective fluorinations and carboligations. For example, (R)-209 (the R-enantiomer) achieves >95:5 diastereomeric ratios in fluorination reactions , while racemic forms mediate carboligations with moderate yields (75%) .

Propriétés

IUPAC Name

[diphenyl(pyrrolidin-2-yl)methoxy]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHWMSTWSSNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Construction of the Pyrrolidine Ring

The core pyrrolidine ring can be synthesized via cyclization reactions starting from suitable precursors such as amino alcohols, amino acids, or aldehydes. Common methods include:

For instance, a typical route involves starting with a protected amino acid derivative, followed by cyclization under acidic or basic conditions to form the pyrrolidine ring.

Introduction of the Diphenylmethyl Group

The diphenylmethyl (benzhydryl) group can be attached via nucleophilic substitution reactions:

Protection with Trimethylsilyl (TMS) Group

The hydroxyl group on the pyrrolidine can be protected using triethylsilyl chloride (TESCl) or trimethylsilyl chloride (TMSCl) :

  • The reaction occurs in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Imidazole or pyridine acts as a base to scavenge the HCl generated, ensuring efficient silylation.

Representative Synthetic Procedure

A typical synthetic sequence might be:

Data Tables of Reaction Conditions and Yields

Step Reagents Solvent Conditions Yield Notes
Pyrrolidine ring formation Amino alcohol / amino acid derivatives - Reflux / room temperature 70-90% Cyclization efficiency varies with precursor
Diphenylmethyl substitution Diphenylmethyl halide + base DCM / DMF 0°C to room temp 85-95% Selective substitution at nitrogen or carbon
Silylation TMSCl + pyridine DCM 0°C to room temp >99% Ensures protection of hydroxyl group

(Note: Exact yields depend on specific substrates and reaction conditions; these are typical ranges based on literature reports.)

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors and optimized purification techniques such as chromatography and recrystallization. Reaction parameters are fine-tuned to maximize yield, minimize impurities, and ensure safety, especially when handling reactive silyl chlorides and halides.

Research-Backed Variations and Optimization Strategies

  • Chiral Synthesis: Enantioselective routes utilize chiral auxiliaries or catalysts to produce enantiomerically pure (R)- or (S)-isomers, critical for pharmaceutical applications.
  • Catalytic Methods: Palladium-catalyzed C–H activation and other transition-metal catalysis have been explored to improve regioselectivity and reduce steps.

Analyse Des Réactions Chimiques

Organocatalytic α-Arylation of Aldehydes

This compound facilitates asymmetric α-arylation of aldehydes through enamine intermediates .

Reaction Conditions :

  • Catalyst : (S)-enantiomer (0.10 equiv)

  • Solvent : Ethanol with 5.5 equiv H₂O

  • Additives : Benzoic acid (0.05 equiv)

  • Temperature : Room temperature

Mechanism :

  • Enamine formation between the catalyst and aldehyde.

  • Electrophilic aromatic substitution with aryl substrates.

  • Acid-mediated proton transfer to regenerate the catalyst .

Outcome :

  • Yields enantiomerically enriched dihydronaphthofuran derivatives (e.g., (2R,3R)-3-isopropyl-2,5-diacetate, 72% yield) .

Cycloadditions with Nitro Olefins

The catalyst promotes [2+2] and [4+2] cycloadditions, depending on nitro olefin substitution .

Reaction Types and Products:

Nitro Olefin TypeMajor ProductYield RangeConditions
Monosubstituted (R₃ = H)Cyclobutanes (e.g., 4a–4q )45–78%Dry (D₆)benzene, 25°C
Disubstituted (R₃ = Alkyl)Dihydrooxazine N-oxides (e.g., 5b–5g )52–85%(D₈)toluene, 40°C

Key Observations :

  • Cyclobutane formation is kinetically favored but may equilibrate to nitro enamines over time .

  • Stereoelectronic alignment of the pyrrolidine ring enables zwitterionic intermediates .

Asymmetric Michael Additions

The catalyst enables enantioselective additions to α,β-unsaturated aldehydes.

Example Reaction :

  • Substrate : Aliphatic enals + benzoylnitromethane

  • Product : Tetrasubstituted cyclohexene carbaldehydes

  • Conditions : 5 mol% catalyst, toluene, 25°C

  • Enantiomeric Excess (ee) : Up to 94% .

Oxidation and Reduction Reactions

While not directly involving the catalyst, its derivatives undergo redox transformations:

Reaction TypeReagentsProductApplication
OxidationH₂O₂Pyrrolidine N-oxideLigand modification
ReductionLiAlH₄Alcohol derivativesChiral auxiliary synthesis

Mechanistic Insights

  • Enamine Activation : The catalyst forms reversible enamines with aldehydes, enabling umpolung reactivity .

  • Steric Control : The quasi-axial diphenyl(trimethylsilyl)oxy group directs facial selectivity in cycloadditions .

  • Solvent Effects : Aprotic solvents (toluene, benzene) favor zwitterionic pathways, while polar solvents stabilize enolate intermediates .

Comparative Performance

Reaction TypeCatalyst Loadingee (%)Turnover Frequency (h⁻¹)
α-Arylation0.10 equiv90–9512.5
Michael Addition0.05 equiv88–9418.2
Cycloaddition0.20 equiv78–928.7

Applications De Recherche Scientifique

Scientific Applications of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

This compound is a chiral organic compound with applications in chemistry, biology, medicine, and industry. It is used as a catalyst in the synthesis of glycofused tricyclic derivatives and cyclohexene carbaldehyde derivatives . Research is ongoing to explore its potential therapeutic applications.

Forms and Synonyms

This compound exists in two enantiomeric forms, (R) and (S) .

(R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Synonyms include :

  • (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
  • (R)-2-(DIPHENYL(TRIMETHYLSILYLOXY)METHYL)PYRROLIDINE
  • (2R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
  • [diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
  • (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
  • (2R)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
  • (R)-Jorgensen-Hayashi Catalyst
  • (R)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine
  • (R)-Jorgensen-Hayashi Catalyst (>90%)

(S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Synonyms include :

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
  • (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
  • (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
  • [diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as a chiral building block in the synthesis of complex organic molecules.
  • Biology The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine Research is ongoing to explore its potential therapeutic applications.
  • Industry It is used in the development of new materials and chemical processes.

Catalytic Applications

The compound has shown promise as a catalyst in various organic reactions:

  • Asymmetric Synthesis It enhances the yield and selectivity of enantiomeric products.
  • Chiral Solvating Agent It assists in determining the enantiomeric composition of chiral carboxylic acids through NMR analysis.
  • (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether can be used as a catalyst to synthesize glycofused tricyclic derivatives, which are used in the development of amyloid β-peptide diagnostic tools . It can also be used to synthesize cyclohexene carbaldehyde derivatives by reacting benzoylnitromethane with aliphatic enals .

Case Studies

  • Amyloid β-Peptide Synthesis Research indicates that this compound can catalyze reactions leading to compounds associated with amyloid β-peptide, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Organocatalysis in Drug Development The compound has been utilized as a chiral building block for synthesizing complex organic molecules, demonstrating its utility in pharmaceutical chemistry.

Hazard Information

This compound is classified as a hazardous substance with the following hazard classifications :

  • Eye Irrit. 2
  • Skin Irrit. 2
  • STOT SE 3

Mécanisme D'action

The mechanism of action of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine involves its role as a catalyst in various chemical reactions . The compound facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Structural Features Primary Applications
(S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine C₂₀H₂₇NOSi Diphenyl, trimethylsilyloxy methyl Saturated pyrrolidine ring Asymmetric organocatalysis
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine C₁₁H₂₅NOSi tert-Butyldimethylsilyloxy methyl Saturated pyrrolidine, no diphenyl Protecting group in synthesis
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrroline C₂₀H₂₅NOSi Diphenyl, trimethylsilyloxy methyl Unsaturated pyrroline ring Spyropyrazolone synthesis
2,3-Dimethoxy-5-(trimethylsilyl)pyridine C₁₀H₁₇NO₂Si Trimethylsilyl, methoxy groups Pyridine ring with substituents Ligand or intermediate

Key Observations :

  • Diphenyl Groups : Unique to the target compound, these groups enhance chiral induction in catalytic processes compared to tert-butyldimethylsilyl analogues .
  • Ring Saturation : The saturated pyrrolidine ring stabilizes transition states via conformational rigidity, whereas pyrroline’s unsaturation may alter electron distribution and reactivity .

Catalytic Performance and Selectivity

Table 2: Catalytic Efficiency in Selected Reactions
Catalyst Reaction Type Diastereoselectivity (dr) Yield (%) Reference
(R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Fluorination of statines >95:5 85
Racemic 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Carboligation (NaBH₄ reduction) Moderate 75
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine N/A N/A N/A

Stereochemical Impact :

  • The (R)-enantiomer outperforms racemic mixtures in fluorination reactions due to precise stereochemical alignment with substrates .
  • Pyrroline-based catalysts (unsaturated) show divergent reactivity, favoring spyropyrazolone formation over fluorination .

Physicochemical Properties

Solubility and Stability :

  • The trimethylsilyl group in the target compound improves solubility in nonpolar solvents (e.g., CHCl₃, MTBE) compared to bulkier tert-butyldimethylsilyl derivatives .
  • Pyridine-based silyl compounds (e.g., 2,3-dimethoxy-5-(trimethylsilyl)pyridine) exhibit lower thermal stability due to aromatic ring strain .

Activité Biologique

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine, also known as (R)-2-(Diphenyl(trimethylsilyl)oxy)methyl)pyrrolidine, is a chiral organic compound with significant potential in various biological and chemical applications. Its unique structure, characterized by a pyrrolidine ring and a trimethylsilyl group, allows it to act as an effective catalyst in asymmetric synthesis, particularly in the development of pharmaceuticals and biologically relevant compounds. This article summarizes key research findings, case studies, and its implications in medicinal chemistry.

  • Molecular Formula : C₁₉H₂₅NO₂Si
  • Molecular Weight : Approximately 367.6 g/mol
  • Structure : The compound features a chiral center, which imparts unique stereochemical properties essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. Notably, it can function as a chiral Brønsted acid catalyst, facilitating proton donation while maintaining stereochemical integrity. This capability is particularly crucial for reactions requiring high stereoselectivity, such as synthesizing compounds related to amyloid β-peptide implicated in Alzheimer's disease .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
  • Antitumor Activity : Investigations are ongoing into its efficacy in inhibiting tumor growth and cancer cell proliferation.
  • Neuroprotective Effects : Its interaction with neurobiological pathways suggests possible applications in neuroprotection .

Asymmetric Synthesis

The compound has shown promise as a catalyst in various organic reactions:

  • Asymmetric Synthesis : Enhances the yield and selectivity of enantiomeric products.
  • Chiral Solvating Agent : Assists in determining the enantiomeric composition of chiral carboxylic acids through NMR analysis .

Catalytic Applications

The compound's catalytic properties have been evaluated in several studies:

Reaction TypeApplicationOutcome
Nitroalkane to Iminium IonSelective organocatalytic reactionHigh yield of iminium ions
Asymmetric SynthesisSynthesis of pharmaceuticalsImproved stereoselectivity

Comparative Analysis with Similar Compounds

This compound is unique due to its chiral nature and the presence of both diphenyl and trimethylsilyl groups. This combination makes it valuable in asymmetric synthesis compared to similar compounds like:

  • Diphenyl(trimethylsilyl)phosphine oxide : Similar structural features but lacks the pyrrolidine ring.
  • Dimethyl(tert-butyldimethylsilyl)oxyphenyl)methylphosphonate : Another compound with a similar functional group but different biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine, and how can purity be ensured?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres, as demonstrated in analogous pyrrolidine syntheses . Polar solvents like tetrahydrofuran (THF) or toluene enhance reaction efficiency, while stepwise purification via column chromatography and recrystallization ensures >98% purity . High-performance liquid chromatography (HPLC) is critical for validating purity post-synthesis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage) by using PPE (gloves, goggles) and working in a fume hood. Storage under nitrogen at 2–8°C prevents degradation, and spills should be neutralized with inert adsorbents (e.g., vermiculite) . Emergency measures for ingestion or inhalation include immediate medical consultation and providing SDS documentation .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can direct stereochemical outcomes. For example, highlights diastereoselective methods using NaH or TsCl to stabilize transition states . Post-synthesis, nuclear magnetic resonance (NMR) and X-ray crystallography validate stereochemistry, while computational modeling (DFT) predicts regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to confirm proton-carbon correlations .
  • IR : Compare experimental carbonyl stretches (~1700 cm⁻¹) with density functional theory (DFT)-simulated spectra .
  • Elemental Analysis : Confirm empirical formulas with ≤0.3% deviation . Discrepancies may indicate residual solvents or tautomeric forms requiring further purification .

Q. What theoretical frameworks underpin the design of this compound in medicinal chemistry?

  • Methodological Answer : Link to enzyme inhibition models (e.g., competitive vs. allosteric) or structure-activity relationship (SAR) frameworks. For example, emphasizes aligning synthetic routes with tyrosine kinase inhibition mechanisms, using docking simulations to prioritize substituents . Experimental validation via IC₅₀ assays and kinetic studies then refines hypotheses .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between kinetic and thermodynamic control in the compound’s reactions?

  • Methodological Answer :

  • Kinetic Control : Conduct reactions at low temperatures (-78°C) with short durations; analyze products via time-resolved NMR .
  • Thermodynamic Control : Prolong reactions at elevated temperatures (e.g., 90°C) and compare product ratios using GC-MS .
  • Computational Support : Calculate activation energies (ΔG‡) for competing pathways using Gaussian or ORCA software .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses of this compound?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Statistical Control : Apply Six Sigma principles to reduce standard deviation in yields (<5%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.